molecular formula C6H3NO2 B1206125 5-Formylfuran-2-carbonitrile CAS No. 42061-89-2

5-Formylfuran-2-carbonitrile

Cat. No. B1206125
CAS RN: 42061-89-2
M. Wt: 121.09 g/mol
InChI Key: PUQKOVRPNHYQIY-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

75 ml of tetrahydrofuran and 22.6 ml of diisopropylamine were cooled to -60° C. and 100 ml of 1.6M n-butyllithium in hexane were added over 25 minutes. The mixture was stirred for 1 hour and 13.02 g of 2-furancarbonitrile in 50 ml of tetrahydrofuran were added. The mixture was stirred for 40 minutes at -70° C. and 13 ml of N-dimethylformamide in 25 ml of tetrahydrofuran were added. The mixture was stirred for 2 hours at -70° C. and then poured into an aqueous potassium dihydrogen phosphate solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to obtain after chromatography on silica (eluent: 7/3 hexane/ethyl acetate) 3.51 g of the expected product.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-dimethylformamide
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22.6 mL
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[O:13]1C=CC=[C:14]1[C:18]#[N:19].P([O-])(O)(O)=[O:21].[K+]>CCCCCC.O1CCCC1>[CH:8]([C:9]1[O:13][C:14]([C:18]#[N:19])=[CH:11][CH:10]=1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
O1C(=CC=C1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
N-dimethylformamide
Quantity
13 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Five
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 40 minutes at -70° C.
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at -70° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(O1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.